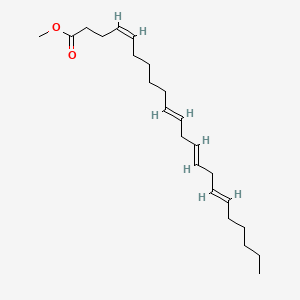
methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate is a methyl ester derivative of docosahexaenoic acid (DHA). It is a long-chain polyunsaturated fatty acid (PUFA) with multiple double bonds in its structure. This compound is of significant interest due to its potential health benefits and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate typically involves the esterification of docosahexaenoic acid (DHA) with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the mixture under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
Industrial production of this compound often involves the extraction of DHA from marine sources such as fish oil, followed by its esterification with methanol. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a saturated fatty acid ester.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acid esters.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex lipids and other bioactive compounds.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, neurodegenerative disorders, and inflammatory conditions.
Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.
Mechanism of Action
The mechanism of action of methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of membrane-bound enzymes and receptors, affecting various cellular processes. The compound also exerts anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators and promoting the synthesis of anti-inflammatory molecules.
Comparison with Similar Compounds
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate is unique compared to other similar compounds due to its specific double bond configuration and chain length. Similar compounds include:
Methyl (4Z,10E,13E,16E,18E)-8-oxodocosa-4,10,13,16,18-pentaenoate: Another long-chain PUFA with an additional double bond and an oxo group.
Methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoic acid: The free acid form of the compound, which has different solubility and reactivity properties.
These compounds share structural similarities but differ in their specific chemical and biological properties, making this compound a distinct and valuable compound for research and industrial applications.
Properties
CAS No. |
932710-49-1 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
methyl (4Z,10E,13E,16E)-docosa-4,10,13,16-tetraenoate |
InChI |
InChI=1S/C23H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h7-8,10-11,13-14,19-20H,3-6,9,12,15-18,21-22H2,1-2H3/b8-7+,11-10+,14-13+,20-19- |
InChI Key |
JXKCBSKPWHNCFL-CQNGILGYSA-N |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/CCCC/C=C\CCC(=O)OC |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCC=CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















